preproabrin
CAS No.: 138340-59-7
Cat. No.: VC0236956
Molecular Formula: C12H11N3O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138340-59-7 |
|---|---|
| Molecular Formula | C12H11N3O2 |
| Molecular Weight | 0 |
Introduction
Biosynthesis and Structural Composition
Preproabrin is synthesized as a single polypeptide chain containing distinct functional domains:
-
Signal peptide: A 34-amino-acid sequence directing the nascent protein to the endoplasmic reticulum (ER) .
-
A-chain: A 251-amino-acid segment with enzymatic activity, responsible for cleaving adenine from 28S rRNA .
-
B-chain: A 14-amino-acid linker followed by a 263-amino-acid domain facilitating cellular uptake via carbohydrate binding .
-
Disulfide bonds: Post-translational modifications in the ER form covalent bonds between the A and B chains, stabilizing the mature abrin structure .
The complete preproabrin sequence spans 296 amino acids, with a molecular weight of approximately 65 kDa .
Genetic Basis and Isoform Diversity
The Abrus precatorius genome contains multiple toxin-like genes, including preproabrin and prepropulchellin homologs. A 2019 genome sequencing study identified 26 potential coding regions for toxin-like proteins, with 9 expressed isoforms detected in leaf tissue . Key findings include:
-
Gene clusters: Toxin genes are localized in five genomic regions, each containing 1–16 variants .
-
Evolutionary divergence: Abrin isoforms (a, b, c, d) exhibit sequence identities >80% for A-chains and >93% for B-chains, reflecting rapid toxin evolution .
-
Pseudogenes: Frameshift mutations render some genes non-functional, suggesting dynamic evolutionary pressures .
Biochemical Processing and Post-Translational Modifications
Preproabrin undergoes critical modifications in the ER and Golgi apparatus to become active abrin:
Signal Peptide Cleavage
The 34-amino-acid signal peptide is removed during translocation into the ER, exposing the A-chain for further processing .
Disulfide Bond Formation
Cysteine residues in the A and B chains form disulfide bridges, stabilizing the heterodimer structure .
N-Glycosylation
The B-chain contains conserved glycosylation sites (N100, N140, N141), while the A-chain of abrin-b includes additional sites (N82, N110) . Glycan structures vary between isoforms:
-
A-chain (abrin-b): Paucimannosidic glycans (M2FX, M3FX) at N82 and N110 .
-
B-chain: Oligomannosidic glycans (M4X, M5X, M6X) at N100 and N140, with partial xylose modification .
| Glycosylation Site | Chain | Glycan Type | Function |
|---|---|---|---|
| N82 | A (b) | Paucimannosidic | Structural stability |
| N110 | A (b) | Paucimannosidic | Potential toxin specificity |
| N100 | B | Oligomannosidic | Cell membrane binding |
| N140 | B | Oligomannosidic | Receptor interaction |
Genetic Cloning and Heterologous Expression
Preproabrin genes have been cloned and expressed in E. coli to produce recombinant A-chains for structural and functional studies:
Cloning Strategy
-
Genomic DNA screening: Oligonucleotide probes targeting abrin A-chain sequences identified preproabrin genes .
-
Library construction: Lambda phage libraries from A. precatorius genomic DNA yielded clones encoding preproabrin .
Expression in E. coli
-
Recombinant A-chain production: Expressed as a soluble protein (6% of total cell protein), purified via chromatography .
-
Activity validation: Demonstrated depurination of 28S rRNA in rat liver ribosomes in vitro .
| Parameter | Value | Method |
|---|---|---|
| Expression yield | 6% of total cell protein | SDS-PAGE |
| Purification efficiency | Homogeneity confirmed | Chromatography |
| Activity | rRNA depurination confirmed | In vitro ribosome assay |
Detection and Quantification Methods
PCR-based approaches enable rapid detection of preproabrin genes in plant material:
Primer Design
-
Target region: 328 bp segment of the preproabrin gene (X55667 reference) .
-
Validation: Sequencing confirmed >90% identity with abrin references .
| Primer Sequence | Purpose | Efficiency |
|---|---|---|
| Forward | 5'-XXX-XXX-XXX-XXX-3' | Amplifies 328 bp product |
| Reverse | 5'-XXX-XXX-XXX-XXX-3' |
Sensitivity and Specificity
| Sample Type | PCR Result | Inhibition Observed |
|---|---|---|
| Ground seeds | Positive | No |
| Wheat flour + abrin | Positive | No |
| Negative control | Negative | N/A |
Applications and Research Implications
Toxin Biosynthesis Studies
Preproabrin serves as a model for understanding RIP-II evolution and toxin diversity in Abrus species .
Forensic Analysis
Glycosylation profiles distinguish abrin isoforms and cultivars, aiding in toxin provenance tracing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume